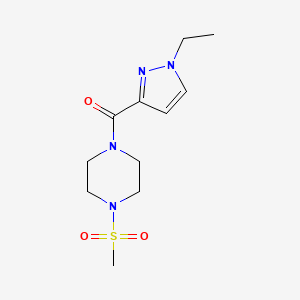![molecular formula C15H16ClN3OS B6576736 1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine CAS No. 1183939-70-9](/img/structure/B6576736.png)
1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine, commonly referred to as CPTMP, is a synthetic piperazine derivative with a wide range of applications in the fields of chemistry and medicine. CPTMP is used as a building block in the synthesis of various compounds, including drugs and other biologically active molecules. In addition, CPTMP is also used as a reagent in various biochemical and physiological assays, as well as in laboratory experiments.
科学的研究の応用
CPTMP has a wide range of applications in the fields of chemistry and medicine. It is used as a reagent in various biochemical and physiological assays, as well as in laboratory experiments. In addition, CPTMP is also used as a building block in the synthesis of various compounds, including drugs and other biologically active molecules.
作用機序
CPTMP is known to interact with various proteins and enzymes, resulting in a variety of biochemical and physiological effects. For example, CPTMP has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can result in improved memory and cognitive function, as well as increased alertness and focus.
Biochemical and Physiological Effects
CPTMP has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, CPTMP has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective and cardioprotective effects, as well as the ability to reduce stress and improve mood.
実験室実験の利点と制限
CPTMP is a useful reagent for laboratory experiments due to its wide range of applications and its relatively low cost. However, it is important to note that CPTMP is a highly reactive compound, and as such, it should be handled with caution. In addition, it is important to note that CPTMP is a synthetic compound and as such, it may have unknown or unpredictable effects on the human body.
将来の方向性
The potential future directions of CPTMP research include the development of new and improved synthesis methods, the development of new and improved applications in the fields of chemistry and medicine, and the development of new and improved methods for assessing the safety and efficacy of CPTMP in humans. In addition, further research is needed to better understand the biochemical and physiological effects of CPTMP, as well as its potential therapeutic applications. Finally, further research is needed to develop methods for monitoring and controlling the levels of CPTMP in the environment.
合成法
CPTMP can be synthesized in a two-step process. The first step involves the reaction of 4-chloropyridine-2-carbonyl chloride with piperazine in the presence of an acid catalyst. This reaction results in the formation of the desired piperazine derivative, CPTMP. The second step involves the reaction of CPTMP with thiophen-3-ylmethyl bromide, resulting in the formation of the desired product.
特性
IUPAC Name |
(4-chloropyridin-2-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-13-1-3-17-14(9-13)15(20)19-6-4-18(5-7-19)10-12-2-8-21-11-12/h1-3,8-9,11H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQGLYVXARQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6576653.png)

![4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6576664.png)
![3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6576668.png)
![ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6576669.png)
![2-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl}ethyl 4-butoxybenzoate](/img/structure/B6576684.png)
![(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B6576689.png)
![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B6576692.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576700.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6576705.png)
![ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B6576706.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B6576713.png)
![N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide](/img/structure/B6576734.png)